Cas no 80427-23-2 ((2,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone)

(2,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone structure
80427-23-2 structure
Product name:(2,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone
CAS No:80427-23-2
MF:C16H16O4
MW:272.29584
CID:1801107
PubChem ID:257908

(2,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone
    • AKOS009337896
    • AC1L5XSP
    • 2,5,4'-Trimethoxy-benzophenon
    • CTK5E7766
    • (2,5-dimethoxyphenyl)(4-methoxyphenyl)methanone
    • SureCN6375687
    • NCIOpen2_005079
    • 2,5,4'-trimethoxy-benzophenone
    • AG-J-74428
    • NSC86525
    • 2,4',5-trimethoxybenzophenone
    • (2,5-dimethoxyphenyl)(4 methoxyphenyl)methanone
    • 80427-23-2
    • DTXSID10292939
    • SCHEMBL6375687
    • NSC-86525
    • SQOVCXYOBMSUHY-UHFFFAOYSA-N
    • Inchi: InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-10-13(19-2)8-9-15(14)20-3/h4-10H,1-3H3
    • InChI Key: SQOVCXYOBMSUHY-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC

Computed Properties

  • Exact Mass: 272.104859
  • Monoisotopic Mass: 272.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.8

Experimental Properties

  • Density: 1.136
  • Boiling Point: 444°C at 760 mmHg
  • Flash Point: 197.9°C
  • Refractive Index: 1.547
  • PSA: 44.76000
  • LogP: 2.94340

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